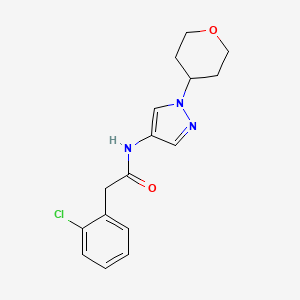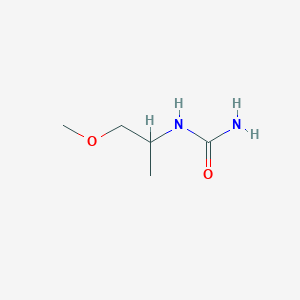
N-(2-methoxy-1-methylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Directed Lithiation
N-(2-methoxy-1-methylethyl)urea derivatives have been utilized in directed lithiation reactions. For example, lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various substituents at specific positions on the molecule, providing a pathway for synthesizing a wide range of products. These reactions typically yield high levels of regioselectivity and efficiency, demonstrating the utility of these compounds in complex organic synthesis processes (Smith, El‐Hiti, & Alshammari, 2013).
Enzymatic Acylation in Green Chemistry
N-(2-methoxy-1-methylethyl)urea derivatives have also been explored in the context of green chemistry, particularly in enzymatic acylation reactions. These processes have been shown to be highly regioselective and efficient, with the potential to be carried out in greener solvents like 2-methyltetrahydrofuran (MeTHF), a substitute for tetrahydrofuran (THF). This approach not only highlights the versatility of urea derivatives in organic synthesis but also their role in promoting environmentally friendly chemical processes (Simeó, Sinisterra, & Alcántara, 2009).
Thermoresponsive Materials
Research into N-(2-methoxyethyl)methylamino groups and urea bonds within methacrylate monomers has led to the development of thermoresponsive materials. These materials exhibit hydrophobic aggregation in response to temperature changes, making them suitable for a range of applications in smart coatings and drug delivery systems. The incorporation of these urea derivatives into polymers can introduce temperature-sensitive properties, which are valuable in creating responsive materials for biomedical and industrial applications (Kashio et al., 2010).
Anticancer Activity
Certain N-(2-methoxy-1-methylethyl)urea derivatives have been synthesized and tested for their potential anticancer activity. For instance, studies on urea derivatives have indicated their inhibitory effects on various enzymes, and some compounds have demonstrated significant in vitro anticancer activity. This highlights the potential of these compounds in the development of new anticancer agents, offering a promising avenue for future pharmaceutical research (Mustafa, Perveen, & Khan, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methoxypropan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(3-9-2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKISYQIMODBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-1-methylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
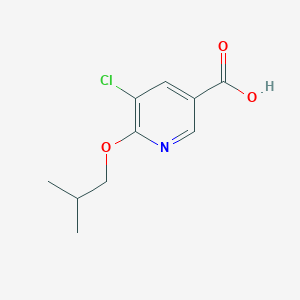

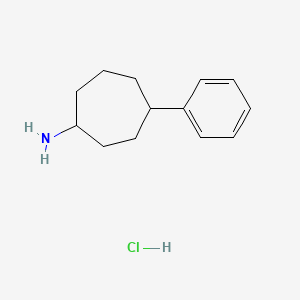
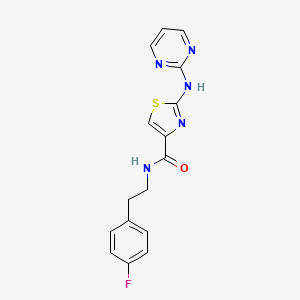
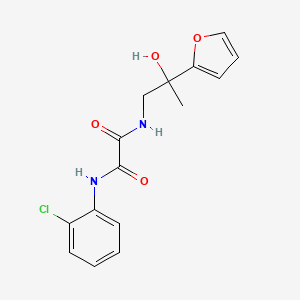
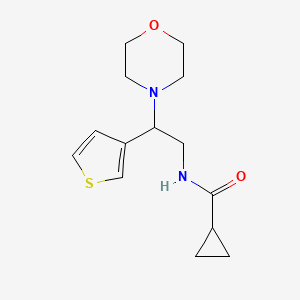
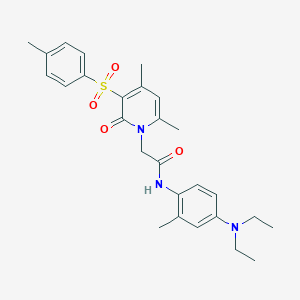
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)
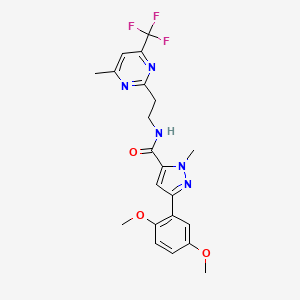
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)
